molecular formula C8H12O2 B094897 Cyclopentyl acrylate CAS No. 16868-13-6

Cyclopentyl acrylate

Cat. No. B094897
CAS RN: 16868-13-6
M. Wt: 140.18 g/mol
InChI Key: BTQLDZMOTPTCGG-UHFFFAOYSA-N
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Description

Cyclopentyl acrylate is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . It is also known by other names such as 2-Propenoic acid, cyclopentyl ester .


Synthesis Analysis

The Diels–Alder reaction is a particularly useful method for the synthesis of compounds with cyclic structure . The reaction of cyclopentadiene with alkyl acrylates, including cyclopentyl acrylate, has been carried out in the presence of pyrrolidinium ionic liquids with various anions . This method has shown shorter reaction times and higher conversions of dienophile compared to analogous cycloadditions carried out in the presence of conventional organic solvents .


Molecular Structure Analysis

Cyclopentyl acrylate contains a total of 22 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 aliphatic ester .


Chemical Reactions Analysis

Cyclopentyl acrylate is used in the Diels–Alder reaction of cyclopentadiene with alkyl acrylates . The conversion and stereoselectivity of transformation to endo and exo norbornene derivatives were determined in this reaction .


Physical And Chemical Properties Analysis

Cyclopentyl acrylate has a density of 1.0±0.1 g/cm³, a boiling point of 175.8±9.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.2±3.0 kJ/mol and a flash point of 58.4±16.1 °C . The index of refraction is 1.458, and it has a molar refractivity of 38.6±0.4 cm³ .

Scientific Research Applications

  • Extraction and Heteroazeotropic Distillation : Cyclopentyl acrylate, along with cyclopentyl methyl ether, is relevant in processes like extraction and heteroazeotropic distillation for purifying acrylic acid. This method is considered energy-saving and efficient (Zhang, 2015).

  • Green Solvent in Polymerization : It is used as an environmentally friendly alternative in reversible-addition fragmentation chain transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP) of various compounds, such as vinyl chloride and styrene. This demonstrates its potential as a green substitute to avoid the use of toxic solvents (Abreu et al., 2016).

  • Role in Ionic Liquid Reactions : In studies involving cyclopentadiene and methyl acrylate in ionic liquids, cyclopentyl acrylate plays a role in endo-selectivity and rate enhancements, attributed to hydrogen bonding interactions (Aggarwal et al., 2002).

  • Toxicity in Cyanobacteria : It exhibits toxicity towards cyanobacteria like Synechococcus sp., which is inhibited at low concentrations. This property can be leveraged in genetics and metabolic engineering studies (Begemann et al., 2013).

  • Mitochondrial Bioenergetics Interference : Acrylic acid, a component in the production of cyclopentyl acrylate, can interfere with mitochondrial bioenergetics, suggesting its implications in cellular metabolism studies (Custodio et al., 1998).

  • Use in Drug Delivery Systems : Cyclopentyl acrylate is relevant in the development of hydrogels for controlled drug delivery of antiviral drugs like acyclovir. This showcases its potential in biomedical applications (Malik et al., 2017).

  • Medical Device Degradation Monitoring : It is also used in the detection and quantification of acrylic monomers and degradation products released from medical devices, underscoring its role in ensuring the safety and efficacy of medical implants (Tortolano et al., 2016).

  • Applications in Contact Lenses : Acrylic hydrogels, including those based on cyclopentyl acrylate, are developed for contact lenses, aiming to improve drug loading and release rates, demonstrating its importance in ophthalmic applications (dos Santos et al., 2009).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .

Future Directions

Cyclopentyl acrylate, as an acrylic ester, is widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure . It holds great promise for large-scale production, not only because of its efficient process for producing nano/micro-particles with high solid content, but also thanks to the facile control over the particle size and morphology . Future research directions may include the development of new and creative approaches to broaden the scope of PISA initiations, morphologies, and applications .

properties

IUPAC Name

cyclopentyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O2/c1-2-8(9)10-7-5-3-4-6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQLDZMOTPTCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066124
Record name Cyclopentyl acrylate
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclopentyl acrylate

CAS RN

16868-13-6
Record name Cyclopentyl acrylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, cyclopentyl ester
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Record name 2-Propenoic acid, cyclopentyl ester
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Record name Cyclopentyl acrylate
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Record name Cyclopentyl acrylate
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Synthesis routes and methods

Procedure details

Acryloyl chloride (75 mL) was added to a stirred solution of cyclopentanol (88 g, 1 mol) and triethylamine (175 mL) in dry THF (500 mL) at a rate slow enough to prevent overheating of the reaction. The reaction mixture was allowed to stand overnight, filtered through a pad of Celite, evaporated to an oil, and distilled to give cyclopentyl acrylate as a colorless liquid (bp 74–79/˜60 mm Hg). The structure of the product was confirmed by 1H NMR. Ethyl (E)-3-[6-(4-toluoyl)-2-pyridyl]acrylate (5c). A mixture of ketone 3 (16.90 g, 61.2 mmol), triphenylphosphine (1.64 g, 6.25 mmol), tributylamine (15 mL), and ethyl acrylate (16 mL) was stirred and heated (hot bath at 125–135° C.) for 7 h. Two additional aliquots of ethyl acrylate (7 mL each) were added at 4 h and 6 h. After the reaction was cooled to room temperature, the reaction mixture was poured over water (300 mL) and EtOAc (300 mL). The aqueous layer was extracted further with EtOAc. The combined organics were dried with Na2SO4, filtered, and evaporated to dryness. Chromatography over silica gel using heptane/EtOAc (starting at 8:1) gave 15.49 g of 5c as a yellow crystalline solid. The structure was confirmed by 1H NMR. (Keto-acrylates 5e and 5f were similarly prepared using isobutyl acrylate and cyclopentyl acrylate, respectively.) (2-pyrrolidinoethyl)triphenylphosphonium bromide. A mixture of 2-phenoxyethyl bromide (90.6 g, 0.45 mol), triphenylphosphine (119.2 g, 0.45 mol), and phenol (854 g) was heated to a melt and then stirred over a hot oil bath (107–114° C.) for ˜24 h. The reaction mixture was extracted with 6:1 heptane/EtOAc (3×2 L), 9:1 heptane/EtOAc (3×0.5 L), and heptane (300 mL) to give an oil that solidified. After dissolving the reaction mixture in DMSO, the mixture was warmed, treated with pyrrolidine (150 mL), and stirred over a hot oil bath (50–55° C.) for 1.5 h. The reaction mixture was cooled to room temperature, seeded for crystallization, and treated slowly and intermittently with increasing amounts of t-butyl methyl ether (TBME) until it was evident that crystallization was complete. The solid was filtered, washed with TBME and then with heptane, and vacuum dried to give 90.27 g of the desired product. The structure was confirmed by 1H NMR. Triprolidine E,E-7c. A solution of 25 mL of 1.6 M n-BuLi/hexanes was added to a stirred and cooled (0° C.) suspension of (2-pyrrolidinoethyl)triphenylphosphonium bromide (17.24 g, 39.18 mmol) in dry THF (250 mL) over a period of ˜4 min. The ylide-forming reaction mixture was stirred an additional 10 min at 0° C., followed by the addition of one aliquot of a solution of 5c (4.52 g, 15.3 mmol) in dry THF (75 mL). After stirring at 0° C. for only 2 min, the reaction mixture was quenched by the addition of water (100 mL). The reaction mixture was then extracted twice with EtOAc and the combined organics were dried with Na2SO4, filtered, and evaporated to dryness. Chromatography over silica gel using MeOH/EtOAc (starting at 5% MeOH) gave 1.42 g (25%) of E,E-7c as a yellow crystalline solid and 2.42 g (42%) of E,Z-7c. The structure of the products were confirmed by 1H NMR and MS. (Triprolidine ester E,E-7e was similarly prepared.) Triprolidine E,E-7f. Sodium hydride (25 mg of a 60% oil dispersion) was added to a solution of E,E-7c (1.116 g, 2.96 mmol) in cyclopentanol (10 mL) and dry THF (8 mL). After stoppering the reaction flask, the reaction mixture was stirred at room temperature for 1.5 h and quenched by the addition of saturated brine (30 mL). The mixture was extracted twice with EtOAc and the combined organics were dried with Na2SO4, filtered, and evaporated to dryness. Chromatography over silica gel using MeOH/EtOAc (starting at 2% MeOH) gave 1.04 g of the desired product as a viscous oil. The structure of the product was confirmed by 1H NMR. (Triprolidine esters E,E-7d was similarly prepared.) Triprolidine E,E-7e-oxalate. A solution of oxalic acid (362 mg, 4 mmol) in ethanol (4 mL) was added to a stirred solution of E,E-7e (1.63 g) in EtOH. After evaporating to dryness, the resulting oil was dissolved in EtOAc and again evaporated to dryness, whereupon a solid was generated. Recrystallization from boiling EtOAc gave 1.59 g of the oxalate salt of as an off-white powder. The structure was confirmed by 1H NMR, MS, and elemental analysis. (The oxalate salts of the E,E-isomers of 7c, 7d, and 7f were similarly prepared.)
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
J LAL, R GREEN - The Journal of Organic Chemistry, 1955 - ACS Publications
… Cyclopentyl acrylate has been synthesized earlier byIpatov (1) by the esterificationof ,ß-… of cyclopentyl acrylate, yield 60.7%, bp 71-73/23 mm., nf 1.4470. Cyclopentyl acrylate obtained …
Number of citations: 2 pubs.acs.org
P Bauer, P Denk, JM Fuss, K Lorber, E Ortner… - Analytical and …, 2019 - Springer
… Both cyclic acrylates, namely cyclopentyl acrylate (no. 17) and cyclohexyl acrylate (no. 18), … -like and fruity as determined for cyclopentyl acrylate and cyclohexyl acrylate, respectively. …
Number of citations: 6 link.springer.com
L Rand, RJ Dolinski - The Journal of Organic Chemistry, 1966 - ACS Publications
The reaction of simple cycloalkenes with acetic acid in polyphosphoric acid (PPA) is shown to give rise to the acetylation product, 1-acetylcycloalkene, and to the cycloalkyl acetate as …
Number of citations: 18 pubs.acs.org
RG Lawson, PC Jurs - Journal of chemical information and …, 1990 - ACS Publications
… 2- butoxyethyl acrylate diethylene glycol ethyl ether acrylate hexamethylene glycol diacrylate 3- butoxy-2-hydroxypropyl acrylate diethylene glycol, monoacrylate cyclopentyl acrylate 3-…
Number of citations: 43 pubs.acs.org
A Casimiro-Garcia, DW Piotrowski… - Journal of Medicinal …, 2014 - ACS Publications
A novel series of nonsteroidal mineralocorticoid receptor (MR) antagonists identified as part of our strategy to follow up on the clinical candidate PF-03882845 (2) is reported. …
Number of citations: 24 pubs.acs.org
S Protti, S Manzini, M Fagnoni… - Eco-friendly synthesis of …, 2009 - books.google.com
… 38 The reaction of cyclopentane (used as the solvent of the reaction) with methyl propiolate gave the corresponding b-cyclopentyl-acrylate in a satisfying yield (60–95%) depending on …
Number of citations: 18 books.google.com
L Lemiègre, RL Stevens, JC Combret… - Organic & Biomolecular …, 2005 - pubs.rsc.org
… (1′E,3′Z)-2-[4-(4-Methoxy-benzyloxy)-3-methylbuta-1,3-dienyloxy]-cyclopentyl acrylate 3d. This compound was prepared as above, starting with acetal 1d (200 mg, 1 eq., 0.751 mmol…
Number of citations: 13 pubs.rsc.org
SH Kwak, WY Lim, A Hao, EH Mashalidis… - European journal of …, 2021 - Elsevier
Antibiotic resistance is one of the most challenging global health issues and presents an urgent need for the development of new antibiotics. In this regard, phospho-MurNAc-…
Number of citations: 2 www.sciencedirect.com
FB Whitfield - 1962 - unsworks.unsw.edu.au
Studies in terpene chemistry Page 1 Studies in terpene chemistry Author: Whitfield, Frank Brierley Publication Date: 1962 DOI: https://doi.org/10.26190/unsworks/11048 License: https://…
Number of citations: 3 unsworks.unsw.edu.au
JK Fink - 2022 - books.google.com
CONTACT LENSES The book focuses on the chemistry and properties of contact lenses and their fabrication methods. With research & development continuing in the field, this …
Number of citations: 1 books.google.com

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